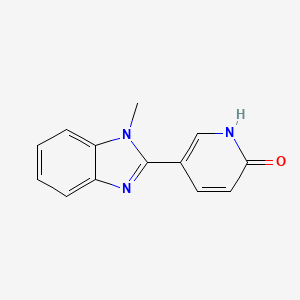
5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Overview
Description
5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a heterocyclic compound that features both a benzimidazole and a pyridinone moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the construction of the benzimidazole ring followed by the formation of the pyridinone moiety. Common synthetic routes may include:
Cyclization reactions: Starting from o-phenylenediamine and methyl isocyanate to form the benzimidazole ring.
Condensation reactions: Using appropriate aldehydes or ketones to introduce the pyridinone structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: Utilizing catalysts to improve reaction efficiency.
Continuous flow chemistry: For scalable and consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridinone ring to form dihydropyridinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzimidazole or pyridinone rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Halogenating agents, alkylating agents, etc.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridinone derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone would depend on its specific biological target. Generally, such compounds might:
Interact with enzymes: Inhibiting or activating specific enzymes.
Bind to receptors: Modulating receptor activity.
Affect cellular pathways: Influencing signaling pathways involved in cell growth, apoptosis, etc.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as 2-aminobenzimidazole.
Pyridinone derivatives: Like 2-pyridone.
Uniqueness
5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is unique due to the combination of the benzimidazole and pyridinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-11-5-3-2-4-10(11)15-13(16)9-6-7-12(17)14-8-9/h2-8H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCUVEXXGCXPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


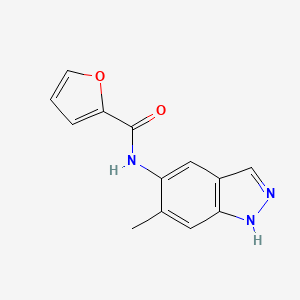
![N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}hexanamide](/img/structure/B3158948.png)
![2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione](/img/structure/B3158958.png)
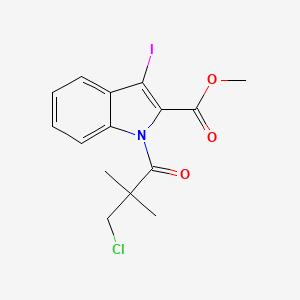
![Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B3158975.png)
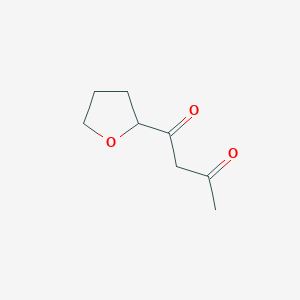
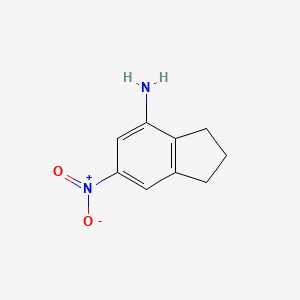
![Methyl 2-{4-[(6-chloro-3-pyridinyl)methoxy]phenyl}acetate](/img/structure/B3158999.png)
![methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate](/img/structure/B3159015.png)
![2,2,2-trifluoro-1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone](/img/structure/B3159035.png)
![2-{2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3159041.png)
![methyl 4-{[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether](/img/structure/B3159047.png)
![N-[3-cyano-4-(methylsulfonyl)phenyl]nicotinamide](/img/structure/B3159051.png)
![3-[(3-nitrobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B3159056.png)
